molecular formula C18H21N3O B2402637 (4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine CAS No. 1025256-09-0

(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine

Cat. No. B2402637
CAS RN: 1025256-09-0
M. Wt: 295.386
InChI Key: YOICVWJAANQINL-HMMYKYKNSA-N
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Description

(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.386. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A related compound, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was synthesized through a solvent-free condensation/reduction reaction. This process is noted for its operational ease and short reaction time, which is significant for the synthesis of various pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).

Applications in Catalysis

  • Novel pyrazolyl-imine and imidazolyl-imine pincer palladium complexes, including similar structures, have been explored as catalysts for Heck coupling reactions. Such compounds have shown potential in facilitating various organic synthesis processes (Boltina et al., 2012).

Molecular Structure Studies

  • Another related compound, Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, was synthesized and characterized using various spectroscopic techniques. These studies contribute to understanding the molecular structures of such compounds (Becerra, Cobo, & Castillo, 2021).

Liquid Crystalline Properties

  • Research into 1,3,5-trisubstituted pyrazole derivatives has revealed their potential as liquid crystalline compounds. This property is significant for applications in materials science, particularly in the development of new types of liquid crystal displays (Thaker, Vansadia, & Patel, 2007).

Reactivity and Synthesis

  • Studies on the reactivity of similar pyrazolo compounds, like 7-amino-3-tert-butyl-8-(2H-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]triazin-4(6Н)-one, provide insights into their potential use in creating new compounds with specific properties. Such research is vital in the development of novel pharmaceuticals and materials (Mironovich & Shcherbinin, 2014).

Pharmaceutical Applications

  • The compound N-tert-Butanesulfinyl imines has been utilized for the asymmetric synthesis of amines, showcasing the potential of related pyrazolo compounds in pharmaceutical synthesis and the production of enantioenriched compounds (Ellman, Owens, & Tang, 2002).

properties

IUPAC Name

(E)-3-tert-butyl-1-methyl-N-prop-2-enoxyindeno[1,2-c]pyrazol-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-6-11-22-20-15-12-9-7-8-10-13(12)16-14(15)17(18(2,3)4)19-21(16)5/h6-10H,1,11H2,2-5H3/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOICVWJAANQINL-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=NOCC=C)C3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN(C2=C1/C(=N/OCC=C)/C3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine

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